molecular formula C16H16N2O5 B6610108 3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid CAS No. 2703770-71-0

3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid

Cat. No. B6610108
CAS RN: 2703770-71-0
M. Wt: 316.31 g/mol
InChI Key: ZKDYUEBTKRQDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid, or 3-DIPA, is an important organic compound used in a variety of scientific research applications. It is a derivative of the isoindole-5-acetic acid family of compounds, and is a key intermediate in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.

Scientific Research Applications

3-DIPA has a wide range of applications in scientific research. It is used as a building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of peptides, proteins, and other biopolymers. In addition, it is used in the synthesis of various metal complexes and coordination compounds.

Mechanism of Action

The mechanism of action of 3-DIPA is not fully understood. However, it is believed that the compound acts as a catalyst in the reactions of various organic compounds. It is also believed to play a role in the formation of metal complexes and coordination compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DIPA are not fully understood. However, it is believed to have a role in the formation of metal complexes and coordination compounds, which can affect the activity of enzymes, hormones, and other molecules involved in biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The main advantage of 3-DIPA is its ability to act as a catalyst in the reactions of various organic compounds. This makes it an ideal reagent for lab experiments. However, it is important to note that 3-DIPA is a highly reactive compound and should be handled with care. Additionally, the synthesis of 3-DIPA is complex and time-consuming, making it difficult to use in large-scale experiments.

Future Directions

The future of 3-DIPA research is promising. Future research may focus on the development of new synthetic methods for the synthesis of 3-DIPA and its derivatives. Additionally, further research into the biochemical and physiological effects of 3-DIPA is needed to better understand its role in various biological processes. Additionally, research into the development of new metal complexes and coordination compounds using 3-DIPA may lead to new applications in pharmaceuticals, agrochemicals, and other fields. Finally, further research into the mechanism of action of 3-DIPA is needed to better understand its role in various chemical reactions.

Synthesis Methods

3-DIPA is typically synthesized through a four-step process, involving a catalytic reduction, an aldol condensation, a Wittig reaction, and a hydrogenation reaction. The first step involves the catalytic reduction of the isoindole-5-acetic acid to form the dioxopiperidin-3-yl derivative. The second step involves an aldol condensation reaction between the dioxopiperidin-3-yl derivative and the aldehyde, followed by a Wittig reaction to form the 3-DIPA. Finally, a hydrogenation reaction is used to reduce the double bond to form the final product.

properties

IUPAC Name

3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c19-13-5-4-12(15(22)17-13)18-8-10-3-1-9(2-6-14(20)21)7-11(10)16(18)23/h1,3,7,12H,2,4-6,8H2,(H,20,21)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDYUEBTKRQDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.